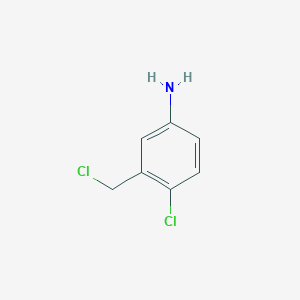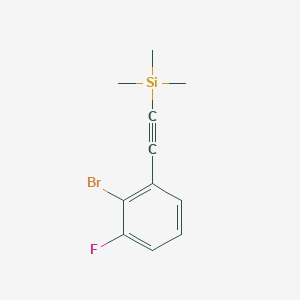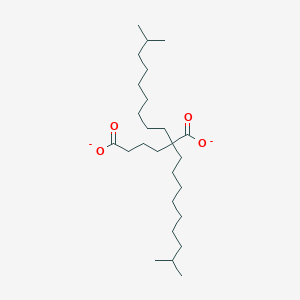
2,2-Bis(8-methylnonyl)hexanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis(8-methylnonyl)hexanedioate, also known as diisodecyl adipate, is a chemical compound with the molecular formula C28H54O4 and a molecular weight of 426.6728 g/mol . This compound is commonly used as a plasticizer in various industries due to its ability to improve the flexibility and durability of polymers. It is a colorless and odorless liquid that offers excellent resistance to cold temperatures and has low volatility, making it ideal for use in outdoor products and automotive components .
Méthodes De Préparation
The synthesis of 2,2-Bis(8-methylnonyl)hexanedioate typically involves the esterification of adipic acid with isodecyl alcohol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired product . Industrial production methods follow similar procedures but are scaled up to accommodate larger quantities and may involve continuous processing techniques to enhance efficiency .
Analyse Des Réactions Chimiques
2,2-Bis(8-methylnonyl)hexanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo substitution reactions where one of the ester groups is replaced by another functional group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,2-Bis(8-methylnonyl)hexanedioate has a wide range of applications in scientific research:
Biology: Its low toxicity makes it suitable for use in biological studies where plasticizers are required.
Medicine: It is explored for use in medical devices and drug delivery systems due to its biocompatibility.
Mécanisme D'action
The mechanism by which 2,2-Bis(8-methylnonyl)hexanedioate exerts its effects primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the mobility of the chains. This results in enhanced flexibility and durability of the polymer materials. The molecular targets include the polymer chains themselves, and the pathways involved are related to the physical interactions between the plasticizer and the polymer .
Comparaison Avec Des Composés Similaires
2,2-Bis(8-methylnonyl)hexanedioate is similar to other adipate-based plasticizers, such as:
- Diisodecyl adipate
- Diethylhexyl adipate
- Dioctyl adipate
Compared to these compounds, this compound offers better resistance to cold temperatures and lower volatility, making it more suitable for outdoor and automotive applications . Its unique branched structure also contributes to its superior performance in enhancing the flexibility and durability of polymers .
Propriétés
Formule moléculaire |
C26H48O4-2 |
|---|---|
Poids moléculaire |
424.7 g/mol |
Nom IUPAC |
2,2-bis(8-methylnonyl)hexanedioate |
InChI |
InChI=1S/C26H50O4/c1-22(2)16-11-7-5-9-13-19-26(25(29)30,21-15-18-24(27)28)20-14-10-6-8-12-17-23(3)4/h22-23H,5-21H2,1-4H3,(H,27,28)(H,29,30)/p-2 |
Clé InChI |
WIDNTISHWGZKSX-UHFFFAOYSA-L |
SMILES canonique |
CC(C)CCCCCCCC(CCCCCCCC(C)C)(CCCC(=O)[O-])C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


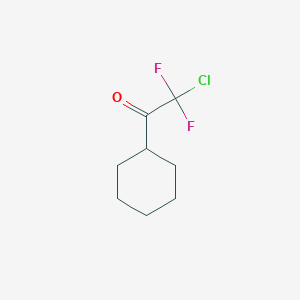
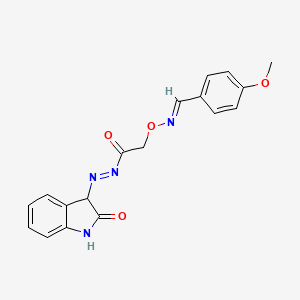
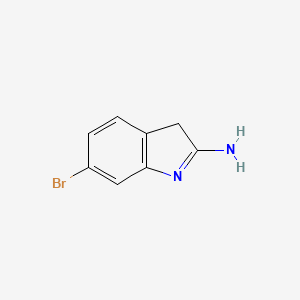
![7-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12851571.png)
![4-Bromo-5H-pyrrolo[2,3-D]pyrimidin-2-amine](/img/structure/B12851581.png)
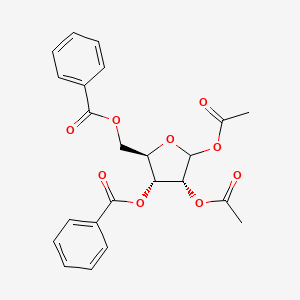
![N-(8-bromo-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide](/img/structure/B12851599.png)
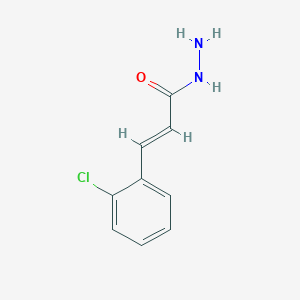
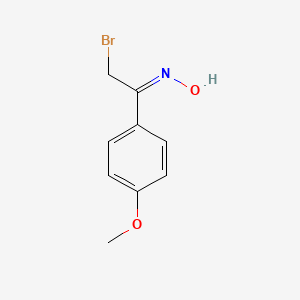
![2',3',4',5',6'-Pentafluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12851619.png)
![2-Phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12851621.png)
![1-(7-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one](/img/structure/B12851627.png)
